![molecular formula C10H14ClNO B3003929 (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1820579-77-8](/img/structure/B3003929.png)
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Description
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as S-(+)-Rolipram, is a selective inhibitor of phosphodiesterase 4 (PDE4). It is a white crystalline powder that is soluble in water and has a molecular weight of 275.2 g/mol. The compound has been widely studied for its potential therapeutic effects in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and depression.
Scientific Research Applications
Synthesis of Complex Diterpene Alkaloids
The compound has been utilized in the synthesis of complex diterpene alkaloids, which are found in plants like Aconitum and Delphinium. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The synthesis of these compounds provides a foundation for exploring their biological activities and potential therapeutic applications.
properties
IUPAC Name |
(2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKGXORZZZDFX-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
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